

The chemical structure and properties of UMM-766.

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Compound of Interest

Compound Name: UMM-766

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In-Depth Technical Guide: UMM-766 A Potent Nucleoside Analog with Broad-Spectrum Anti-Orthopoxvirus Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

UMM-766 is a novel nucleoside analog identified as a potent and broad-spectrum inhibitor of orthopoxviruses, a genus of viruses that includes the causative agents of smallpox (variola virus), monkeypox, and vaccinia virus[1][2]. The recent global monkeypox outbreak has underscored the continued public health threat posed by orthopoxviruses and the need for effective medical countermeasures[2][3]. While approved treatments exist, the potential for drug-resistant strains to emerge necessitates the development of new therapeutics with distinct mechanisms of action[1][4]. **UMM-766** has demonstrated significant efficacy in both in vitro and in vivo models, positioning it as a promising candidate for further development[1][5]. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of **UMM-766**.

Chemical Structure and Properties

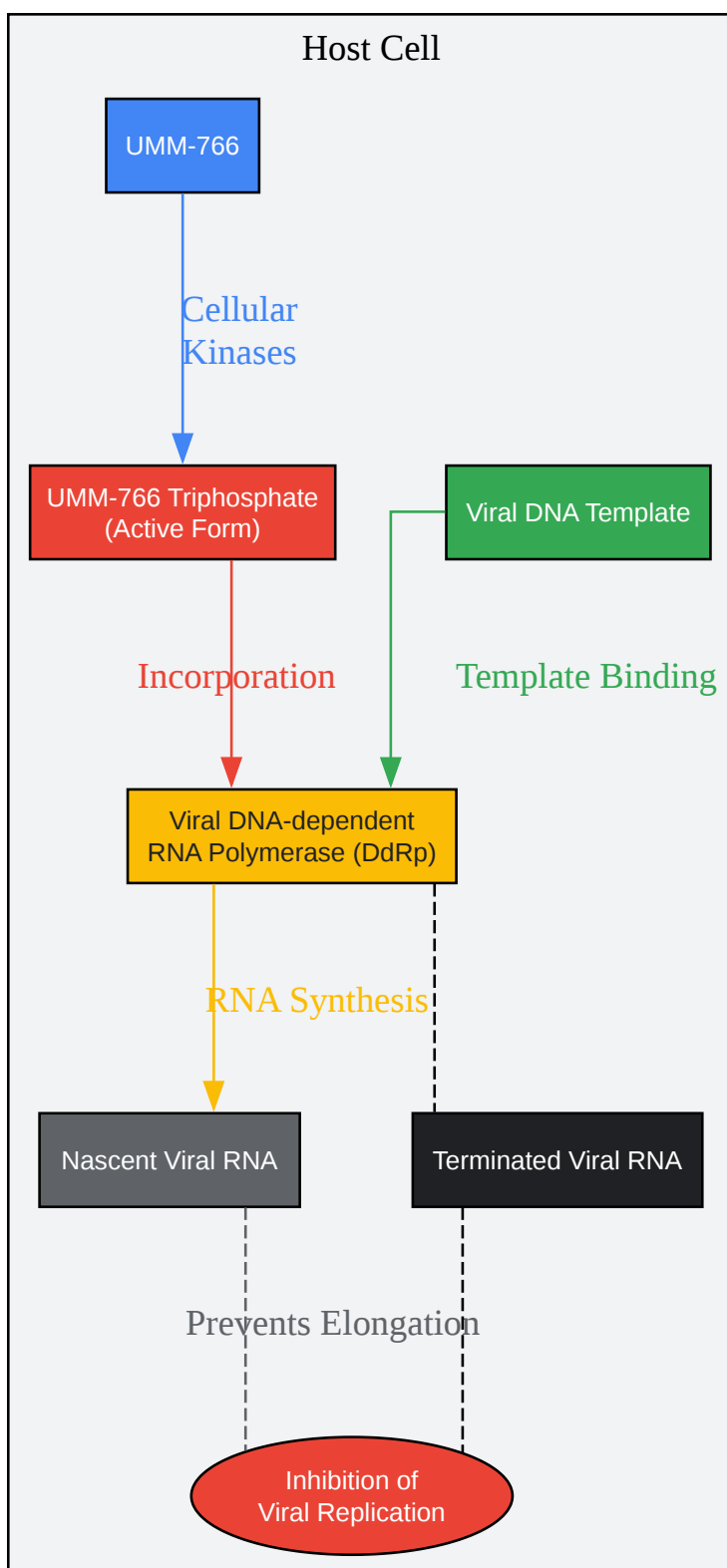
UMM-766 is chemically known as 7-fluoro-7-deaza-2'-C-methyladenosine[1][6]. As a nucleoside analog, its structure is designed to interfere with viral replication processes.

Chemical Structure:

Caption: Chemical structure of **UMM-766**.

Mechanism of Action

UMM-766 functions as a DNA-dependent RNA polymerase (DdRp) inhibitor[7][8]. As a nucleoside analog, it is likely metabolized within the host cell to its active triphosphate form. This active form can then be incorporated into the growing viral RNA chain during transcription, leading to premature chain termination and the inhibition of viral replication[7]. This mechanism of action is distinct from some other anti-poxvirus drugs, which may target DNA polymerase, highlighting its potential to be effective against strains resistant to other treatments[4].



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Caption: Proposed mechanism of action for **UMM-766**.

In Vitro Efficacy

UMM-766 has demonstrated potent antiviral activity against a range of orthopoxviruses in various cell lines. The 50% effective concentration (EC50) values are summarized below.

Virus	Cell Line	EC50 (μM)	Selectivity Index (SI)	Reference
Vaccinia Virus (VACV)	RAW264.7	<1	>110	[4]
Vaccinia Virus (VACV)	MRC-5	<1	>3.7	[4]
Rabbitpox Virus	RAW264.7	<1	-	[4]
Cowpox Virus (CPXV)	RAW264.7	2.17	-	[4]
Cowpox Virus (CPXV)	MRC-5	8.09	-	[4]

Note: The selectivity index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the EC50, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for viral targets over host cells.

In Vivo Studies

The efficacy of **UMM-766** has been evaluated in a murine model of orthopoxvirus infection.

Tolerability and Dosing

In BALB/c mice, **UMM-766** was well-tolerated at oral doses of 1, 3, and 10 mg/kg administered once daily for 7 days[4][8]. These findings are consistent with previous tolerability studies in rats and dogs, where 10 mg/kg was the highest tolerated dose[4].

Efficacy in a Vaccinia Virus Challenge Model

In a lethal and semi-lethal intranasal vaccinia virus (VACV) challenge model in BALB/c mice, post-exposure treatment with **UMM-766** resulted in a dose-dependent increase in survival[1][4].

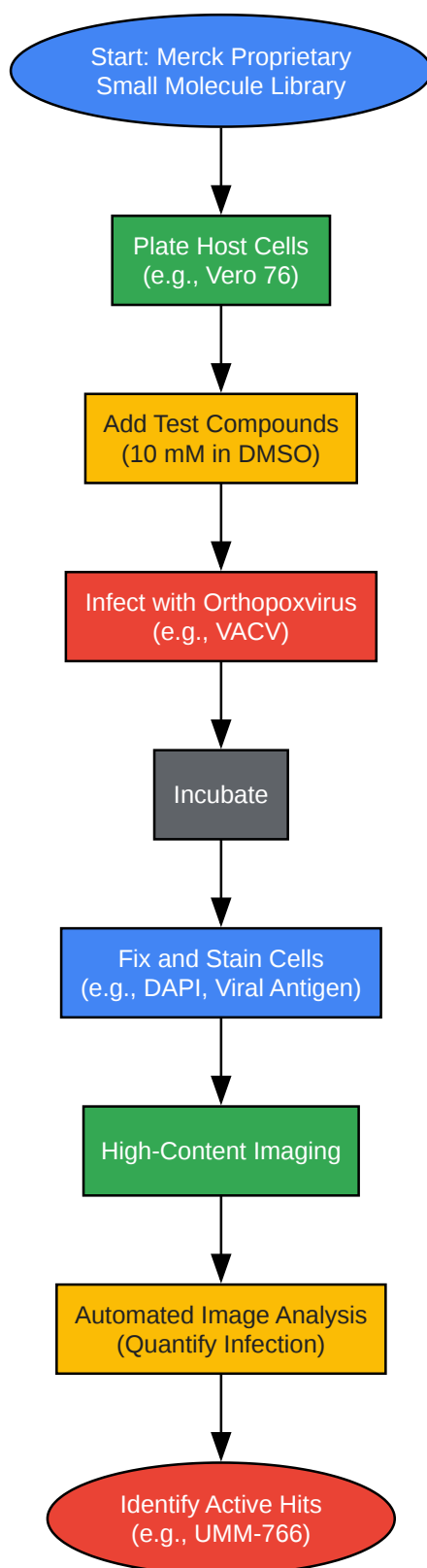
The 10 mg/kg dose provided significant protection against disease, reduced viral load, and minimized lesions in the lungs and nasal cavity[1][3][8].

Dose (mg/kg)	Outcome in VACV-infected mice	Reference
10	Significant improvement in survival and reduction in respiratory damage	[8]
10	Greatly reduced lesions in the lung and nasal cavity	[1]
1, 3, 10	Dose-dependent increase in survival	[4]

Experimental Protocols

High-Throughput Screening Assay

A high-throughput, high-content image-based phenotypic assay was utilized to screen a panel of small molecules from the Merck proprietary collection to identify inhibitors of orthopoxviruses[1][4].



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Caption: High-throughput screening workflow.

Methodology:

- Cell Plating: Host cells susceptible to orthopoxvirus infection (e.g., Vero 76 cells) are plated in multi-well plates.
- Compound Addition: Test compounds, including **UMM-766**, are added to the wells.
- Viral Infection: Cells are infected with an orthopoxvirus, such as vaccinia virus (Western Reserve strain)[1].
- Incubation: Plates are incubated to allow for viral replication.
- Staining: Cells are fixed and stained with fluorescent dyes to visualize cell nuclei and viral proteins.
- Imaging: Plates are imaged using a high-content imaging system.
- Analysis: Automated image analysis software is used to quantify the extent of viral infection in the presence of each compound.
- Hit Identification: Compounds that significantly reduce viral infection without causing cytotoxicity are identified as hits.

In Vivo Efficacy Murine Model

Animal Model: BALB/c mice[4].

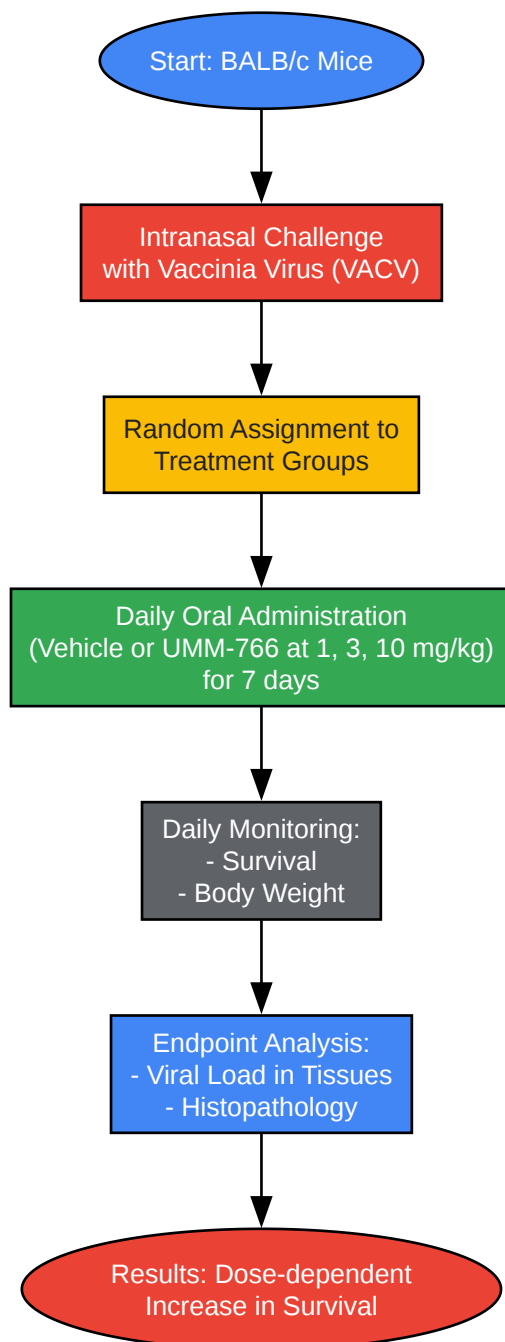
Challenge Virus: Vaccinia virus (VACV), administered via intranasal instillation[4].

Treatment: **UMM-766** administered orally at doses of 1, 3, and 10 mg/kg for 7 days, starting one day post-infection[1].

Endpoints:

- Survival rate[4].
- Changes in body weight[4].
- Viral load in tissues[1].

- Histopathological analysis of tissues, including lung and nasal cavity, to assess lesions[1][8].



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Caption: In vivo efficacy experimental workflow.

Synthesis

The synthesis of **UMM-766** has been previously described[1][4]. While the detailed protocol is not provided in the primary efficacy publications, it is noted as a key enabling step for the biological evaluation of the compound.

Conclusion

UMM-766 is a promising orally bioavailable nucleoside analog with potent and broad-spectrum activity against orthopoxviruses. Its distinct mechanism of action as a DNA-dependent RNA polymerase inhibitor makes it a valuable candidate for further development, particularly in the context of potential resistance to existing antiviral therapies. The robust in vivo efficacy demonstrated in a murine model provides a strong rationale for continued investigation of **UMM-766** as a potential therapeutic for human orthopoxvirus infections.

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